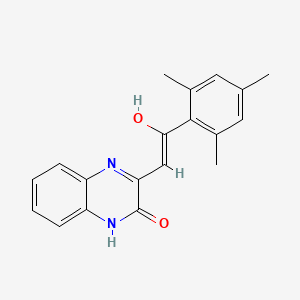
3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinoxalinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. These enzymes are involved in various cellular processes, including DNA replication, transcription, and cell signaling. By inhibiting these enzymes, this compound may disrupt these processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Moreover, its synthesis method is relatively simple and yields high purity and good yields of the product. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Moreover, future research could focus on synthesizing and testing new derivatives of this compound with enhanced biological activities or improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone is a multistep process that involves the condensation of 2-aminoacetophenone with mesityl oxide, followed by cyclization with ethyl acetoacetate in the presence of acetic acid. The final product is obtained after purification by column chromatography and recrystallization. This method has been optimized to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
3-(2-mesityl-2-oxoethylidene)-3,4-dihydro-2(1H)-quinoxalinone has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Moreover, it has been used as a starting material for the synthesis of other quinoxalinone derivatives with enhanced biological activities.
Eigenschaften
IUPAC Name |
3-[(Z)-2-hydroxy-2-(2,4,6-trimethylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-8-12(2)18(13(3)9-11)17(22)10-16-19(23)21-15-7-5-4-6-14(15)20-16/h4-10,22H,1-3H3,(H,21,23)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFKXZDXXVGQO-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=CC2=NC3=CC=CC=C3NC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/C2=NC3=CC=CC=C3NC2=O)/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-2-methylphenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6100648.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100657.png)
![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6100674.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)
![3-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6100683.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(1-methyl-3-pyrrolidinyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100684.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6100688.png)
![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B6100710.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)
![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)